molecular formula C10H15ClN2S B3001322 1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine CAS No. 1866848-25-0

1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine

Cat. No.: B3001322
CAS No.: 1866848-25-0
M. Wt: 230.75
InChI Key: IPNUWFOEYPPXDG-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with a chlorine atom and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromothiophen-2-yl)methyl)-4-methylpiperazine
  • 1-((5-Methylthiophen-2-yl)methyl)-4-methylpiperazine
  • 1-((5-Fluorothiophen-2-yl)methyl)-4-methylpiperazine

Uniqueness

1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activityAdditionally, the compound’s structure allows for potential interactions with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNUWFOEYPPXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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